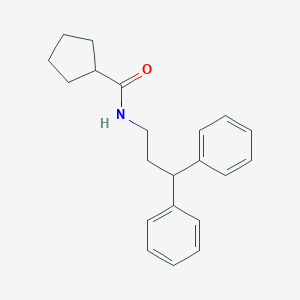![molecular formula C18H21N3O3S B258772 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is not fully understood. However, it is known to be a potent inhibitor of various enzymes and receptors. It is thought to bind to the active site of these molecules, preventing them from functioning properly.
Biochemical and Physiological Effects:
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of phosphodiesterases, leading to an increase in the levels of cyclic nucleotides such as cAMP and cGMP. It has also been shown to inhibit the activity of G protein-coupled receptors, leading to a decrease in intracellular signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide in lab experiments is its potency. It is a very potent inhibitor of various enzymes and receptors, making it useful for studying their function. However, this potency can also be a limitation, as it can lead to off-target effects and toxicity. Another limitation is that it is not very selective, meaning that it can inhibit the function of multiple enzymes and receptors.
Future Directions
There are many future directions for research involving 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide. One area of research is the development of more selective inhibitors of specific enzymes and receptors. Another area of research is the use of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide in drug discovery, as it may be useful in identifying new drug targets. Additionally, research is needed to better understand the mechanism of action of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide and its effects on biological processes.
Synthesis Methods
The synthesis of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide involves several steps. The first step is the reaction of 2-methyl-5-nitrobenzenesulfonamide with phenylpiperazine in the presence of a reducing agent such as iron powder. This results in the formation of 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]nitrobenzene. The nitro group is then reduced using a reducing agent such as palladium on carbon to form 2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide.
Scientific Research Applications
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide is widely used in scientific research as a tool for studying biological processes. It is a potent inhibitor of various enzymes and receptors, making it useful for studying the function of these molecules. It is commonly used in studies of G protein-coupled receptors, as it can selectively inhibit their function. It is also used in studies of phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP.
properties
Product Name |
2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C18H21N3O3S/c1-14-7-8-16(13-17(14)18(19)22)25(23,24)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H2,19,22) |
InChI Key |
UTIXMZMXLOTXBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)


![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)
![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)